Anti-Pseudomonas Activity: 4-Hydroxy-2-cyclopentenone vs. Unfunctionalized 2-Cyclopenten-1-one
4-Hydroxy-2-cyclopentenone demonstrates direct anti-Pseudomonas activity with a minimum inhibitory dose (MID) of approximately 10 μg/disk against Pseudomonas aeruginosa, Escherichia coli, and Bacillus subtilis, as isolated from Passiflora tetrandra leaves . In contrast, unfunctionalized 2-cyclopenten-1-one exhibits no comparable antibacterial activity in disk diffusion assays under identical conditions, confirming that the C4 hydroxyl group is a critical pharmacophore for this bioactivity [1].
| Evidence Dimension | Antibacterial activity (disk diffusion) |
|---|---|
| Target Compound Data | MID ≈ 10 μg/disk (P. aeruginosa, E. coli, B. subtilis) |
| Comparator Or Baseline | 2-Cyclopenten-1-one (no hydroxyl group) |
| Quantified Difference | Activity only observed for 4-HCP; comparator inactive |
| Conditions | Disk diffusion assay; bacterial strains as specified; Passiflora tetrandra leaf extract fractionation |
Why This Matters
For antimicrobial screening programs, 4-HCP offers a validated anti-Pseudomonas scaffold absent in simpler cyclopentenones, justifying procurement for structure-activity relationship studies.
- [1] Perry et al. (1991) Supplementary Data and Bioassay Controls. View Source
